molecular formula C17H19N5O2 B10996290 N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B10996290
M. Wt: 325.4 g/mol
InChI Key: TZXNYSJANSFREW-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that features a furan ring, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Furan-2-yl Ethyl Intermediate: This step involves the reaction of furan with ethyl bromide in the presence of a base such as potassium carbonate to form 2-(furan-2-yl)ethyl bromide.

    Synthesis of the Tetrazole Ring: The tetrazole ring is synthesized by reacting isopropylamine with sodium azide and triethyl orthoformate under acidic conditions to form 2-(propan-2-yl)-2H-tetrazole.

    Coupling Reaction: The final step involves the coupling of the furan-2-yl ethyl intermediate with the tetrazole derivative and 4-aminobenzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and tetrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of both furan and tetrazole rings, which impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential for diverse applications.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C17H19N5O2/c1-12(2)22-20-16(19-21-22)13-5-7-14(8-6-13)17(23)18-10-9-15-4-3-11-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,18,23)

InChI Key

TZXNYSJANSFREW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CO3

Origin of Product

United States

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